molecular formula C14H13ClN2 B1213541 2-(Methylamino)-5-chlorobenzophenone imine CAS No. 5606-40-6

2-(Methylamino)-5-chlorobenzophenone imine

Cat. No.: B1213541
CAS No.: 5606-40-6
M. Wt: 244.72 g/mol
InChI Key: YIBUYDHSWMGPBG-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-chlorobenzophenone imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-chlorobenzophenone imine typically involves the condensation of 2-(Methylamino)-5-chlorobenzophenone with an appropriate amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. Commonly used acids include hydrochloric acid or acetic acid. The reaction mixture is often heated to accelerate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-chlorobenzophenone imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-(Methylamino)-5-chlorobenzophenone imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-chlorobenzophenone imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-5-chlorobenzophenone: The parent compound without the imine group.

    2-(Methylamino)-5-chlorobenzophenone oxime: The oxime derivative formed by the oxidation of the imine.

    2-(Methylamino)-5-chlorobenzophenone nitrile: The nitrile derivative formed by further oxidation of the oxime.

Uniqueness

2-(Methylamino)-5-chlorobenzophenone imine is unique due to the presence of both the imine and chlorine functional groups

Properties

IUPAC Name

2-(benzenecarboximidoyl)-4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUYDHSWMGPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971434
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-40-6
Record name 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-5-chlorobenzophenone imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 41.1 g (0.15 mole) of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, 90 ml methanol, 90 g anhydrous ammonia, and 0.5 g zinc chloride was heated in a sealed 360 ml Hastelloy® tube at 150° for 15 hr. and then cooled and vented. The solid portion of the residue was collected on a filter and recrystallized from methanol to give 27.8 g (76%) of 5-chloro-2-methylaminobenzophenone imine as long yellow needles: mp 93°-95°; 1H nmr (CDCl3) δ 2.92 ppm (d, J = 5.5 Hz, 3H), 6.65 ppm (d, J = 9 Hz, 1H) 7.4 ppm (m, 7H) and 9.4 ppm (broad, 2NH).
Name
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
360 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-(methylamino)-5-chlorobenzophenone imine formed during the alkaline hydrolysis of diazepam?

A1: Research indicates that this compound (2) is not a direct product of diazepam hydrolysis. Instead, it forms through a multi-step mechanism under alkaline conditions [, ]:

  1. Formation of 2 and 3: This unstable intermediate decomposes into two main products: this compound (2) and 2-(methylamino)-5-chlorobenzophenone (3). The ratio of these products is influenced by the concentration of NaOH, with higher concentrations favoring the formation of 2 [].

Q2: How was this compound characterized in the study?

A2: As a previously unreported derivative of diazepam, this compound's (2) structure was confirmed through multiple analytical techniques []:

    1. Stewart JT, et al. This compound: a novel product formed in base-catalyzed hydrolysis of diazepam. J Pharm Sci. 1996 Jun;85(6):745-8.
    2. Yang SK, et al. Mechanism of Alkaline Hydrolysis of Diazepam. AAPS PharmSciTech. 2000 Jun 1;1(2):14.

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